

Tetrasul: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Tetrasul	
Cat. No.:	B1683111	Get Quote

An In-depth Technical Guide on the Acaricide **Tetrasul** for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul, a chlorinated aromatic sulfide, is recognized for its acaricidal properties. This technical guide provides a comprehensive overview of its chemical identity, toxicological profile, and mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

Tetrasul is chemically identified as 1,2,4-trichloro-5-[(4-chlorophenyl)thio]benzene. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2227-13-6	[1][2]
Molecular Formula	C12H6Cl4S	[1][2]
Molecular Weight	324.05 g/mol	[2][3]

Toxicological Data

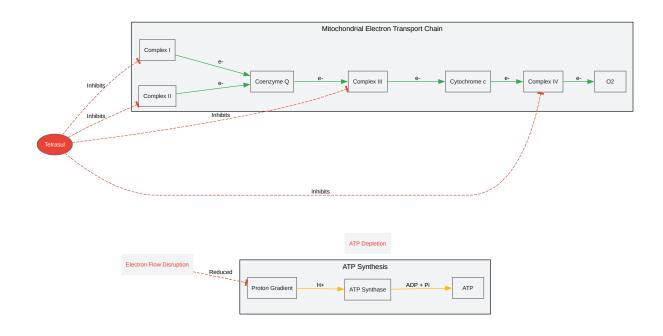
The acute toxicity of **Tetrasul** has been evaluated in mammalian models. The following table summarizes key toxicological endpoints.



Metric	Species	Route	Value	Reference
LD50	Rat	Oral	>5000 mg/kg	[4]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg	[5]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action of **Tetrasul** is the inhibition of oxidative phosphorylation in mitochondria. This process is fundamental for the production of ATP, the main energy currency of the cell. By disrupting the electron transport chain, **Tetrasul** effectively depletes the energy supply of the target organism, leading to paralysis and death.



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Inhibition of Oxidative Phosphorylation by **Tetrasul**.

Experimental Protocols Determination of Acute Oral LD₅₀ in Rats

This protocol outlines the general procedure for determining the acute oral lethal dose (LD₅₀) of a test substance in rats.



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Workflow for Acute Oral LD50 Determination.

Methodology:

 Animal Selection and Acclimatization: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

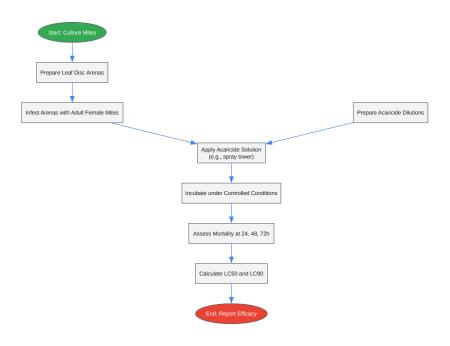


- Housing and Diet: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for an overnight fasting period before dosing.
- Dose Preparation: The test substance (**Tetrasul**) is formulated in a suitable vehicle (e.g., corn oil) to the desired concentrations.
- Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods, such as probit analysis.

Acaricide Efficacy Bioassay (Contact Toxicity on Tetranychus urticae)

This protocol describes a method to assess the contact toxicity of an acaricide against the twospotted spider mite, Tetranychus urticae.





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Workflow for Acaricide Efficacy Bioassay.

Methodology:

- Mite Rearing: A healthy and susceptible population of Tetranychus urticae is maintained on a suitable host plant (e.g., bean plants) under controlled environmental conditions.
- Preparation of Leaf Discs: Leaf discs from the host plant are placed on a wet cotton bed in petri dishes to serve as experimental arenas.
- Mite Infestation: A known number of adult female mites are transferred to each leaf disc.
- Acaricide Application: Serial dilutions of the test acaricide (**Tetrasul**) are prepared. The leaf
 discs with the mites are treated with the acaricide solutions, typically using a Potter spray
 tower to ensure uniform application. A control group is treated with the solvent only.



- Incubation: The treated petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.
- Mortality Assessment: The number of dead and live mites is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
- Data Analysis: The mortality data is corrected for control mortality (Abbott's formula) and used to calculate the lethal concentrations (LC₅₀ and LC₉₀) through probit analysis.

In Vitro Assay for Inhibition of Mitochondrial Respiration

This protocol provides a general method for assessing the inhibitory effect of a compound on mitochondrial respiration using isolated mitochondria.

Methodology:

- Isolation of Mitochondria: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.
- Measurement of Oxygen Consumption: Oxygen consumption is measured using a highresolution respirometer (e.g., Oroboros Oxygraph-2k).
- Substrate and Inhibitor Addition: The assay is initiated by adding isolated mitochondria to a
 respiration buffer containing substrates for different complexes of the electron transport chain
 (e.g., pyruvate and malate for Complex I, succinate for Complex II). The test compound
 (Tetrasul) is then added at various concentrations to determine its effect on oxygen
 consumption.
- Data Analysis: The rate of oxygen consumption is measured before and after the addition of the inhibitor. The concentration of the inhibitor that causes a 50% reduction in the respiration rate (IC₅₀) is calculated.

Conclusion

Tetrasul is an effective acaricide that acts by inhibiting the crucial process of oxidative phosphorylation. The provided data and experimental protocols offer a foundational resource for researchers engaged in the study and development of acaricides and other mitochondrial



inhibitors. Further research could focus on elucidating the specific binding sites of **Tetrasul** within the electron transport chain and exploring potential resistance mechanisms.

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